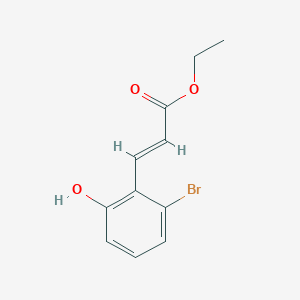
5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline, commonly referred to as TFEOA, is an aromatic amine compound that has been studied for its potential applications in various scientific research fields. It is a colorless liquid at room temperature and is soluble in both organic and aqueous solvents. TFEOA is a versatile molecule that can be used as a starting material for the synthesis of a variety of other compounds. It has been used in a variety of applications, including as a reagent in organic synthesis, in pharmaceuticals, and as a fluorescent dye in biological studies.
Mecanismo De Acción
The mechanism of action of TFEOA is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a chemical species that can accept electrons from other molecules. This allows the molecule to act as a catalyst in certain reactions, such as the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFEOA are not yet fully understood. However, it is known that the compound has been used in the synthesis of pharmaceuticals and as a reagent for the detection of carboxylic acids. In addition, TFEOA has been used in the synthesis of derivatives of aniline and as a reagent for the detection of amines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using TFEOA in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of other compounds, and it can be used as a reagent in organic synthesis and as a fluorescent dye in biological studies. However, one potential limitation is that the compound is sensitive to air and light and should be stored in a cool, dark place.
Direcciones Futuras
The potential future directions for TFEOA include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals and other fields. In addition, further research could be conducted into the mechanism of action of TFEOA and its potential as a catalyst in certain reactions. Finally, further research could be conducted into the synthesis of derivatives of aniline and the potential use of TFEOA as a reagent for the detection of amines.
Métodos De Síntesis
The synthesis of TFEOA can be achieved through a variety of methods, including the reaction of 1,1,2,2-tetrafluoroethanol with aniline. This reaction proceeds in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and yields the desired product in high yields. Alternatively, TFEOA can be synthesized from the reaction of 1,1,2,2-tetrafluoroethanol and 2-fluoroaniline in the presence of a base catalyst, such as potassium carbonate.
Aplicaciones Científicas De Investigación
TFEOA has been widely used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a fluorescent dye in biological studies, and as a starting material for the synthesis of a variety of other compounds. In addition, TFEOA has been used in the synthesis of pharmaceuticals and as a reagent for the detection of carboxylic acids. It has also been used in the synthesis of derivatives of aniline and as a reagent for the detection of amines.
Propiedades
IUPAC Name |
2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-5-2-1-4(3-6(5)14)15-8(12,13)7(10)11/h1-3,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVQYIAJGCGVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%](/img/structure/B6296520.png)


![Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]](/img/structure/B6296536.png)








